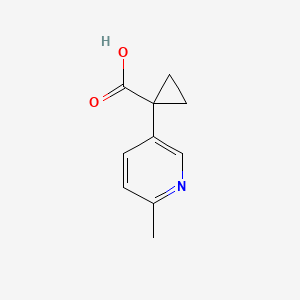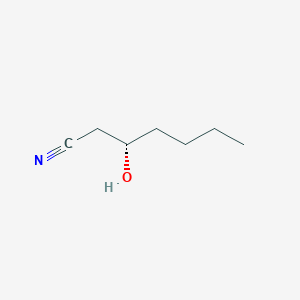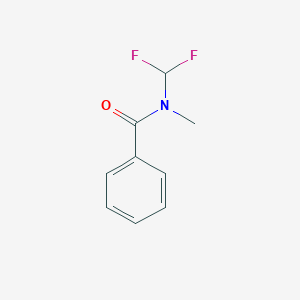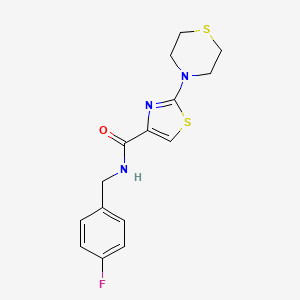
C15H16FN3OS2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a thiazolidine ring. It has a molecular weight of 337.44 g/mol .
Méthodes De Préparation
The synthesis of C15H16FN3OS2 involves several steps, starting with the preparation of the thiazole and thiazolidine rings. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a fluorophenyl compound with a thioamide under specific conditions.
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a thioamide with an amine.
Coupling Reaction: The final step involves coupling the thiazole and thiazolidine rings through a carbonyl group to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
C15H16FN3OS2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
C15H16FN3OS2: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mécanisme D'action
The mechanism of action of C15H16FN3OS2 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
C15H16FN3OS2: can be compared with other similar compounds, such as:
(3-{[5-(4-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(3-{[5-(4-bromophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a bromophenyl group instead of a fluorophenyl group.
The uniqueness of This compound lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C15H16FN3OS2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-2-thiomorpholin-4-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H16FN3OS2/c16-12-3-1-11(2-4-12)9-17-14(20)13-10-22-15(18-13)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,20) |
Clé InChI |
RRSXRAHLPJTGQC-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


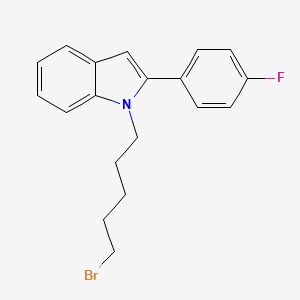
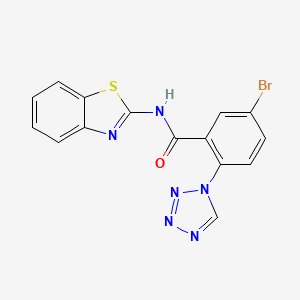
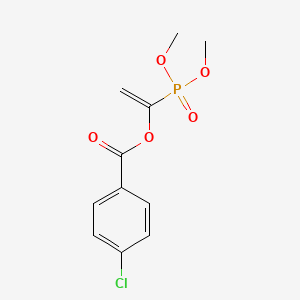
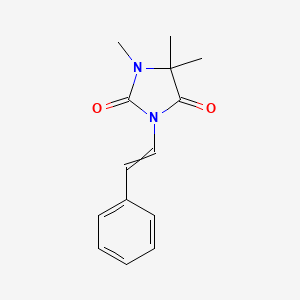
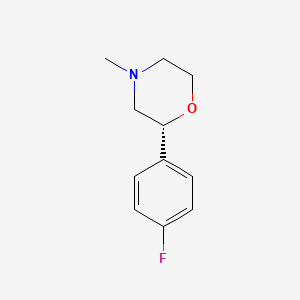

![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
